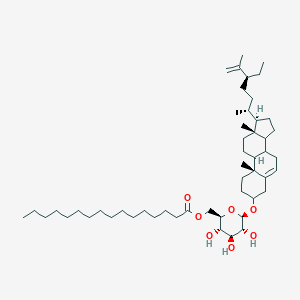
3-Pgsgd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pgsgd is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique synthesis method and mechanism of action, which make it a promising candidate for various research applications. In
Wirkmechanismus
The mechanism of action of 3-Pgsgd involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 3-Pgsgd can reduce inflammation and potentially slow the growth of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Pgsgd has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been shown to have antioxidant effects and can protect cells from oxidative stress. Additionally, 3-Pgsgd has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Pgsgd in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to be effective in inhibiting COX-2 activity and reducing inflammation, making it a useful tool for studying these processes. However, one limitation of using 3-Pgsgd is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-Pgsgd. One area of interest is in developing this compound as a potential cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-Pgsgd and its potential applications in various disease states. Finally, there is potential for 3-Pgsgd to be used in combination with other drugs or therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of 3-Pgsgd involves the combination of three different chemical compounds: 3-phenylglycidic acid, 1,2-epoxy-3-(4-phenyl) propanol, and sodium hydroxide. The reaction between these compounds produces 3-Pgsgd, which can then be purified using chromatography techniques. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers seeking to study the compound.
Wissenschaftliche Forschungsanwendungen
One of the most promising applications of 3-Pgsgd is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 3-Pgsgd has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
123564-57-8 |
|---|---|
Produktname |
3-Pgsgd |
Molekularformel |
C51H88O7 |
Molekulargewicht |
813.2 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,36-37,39-44,46-49,53-55H,3,8-24,26-34H2,1-2,4-7H3/t36-,37+,39?,40?,41-,42?,43?,44-,46-,47+,48-,49-,50+,51-/m1/s1 |
InChI-Schlüssel |
FLNRGRHFRBLUIT-SLOCDVDJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Synonyme |
3-O-(6'-O-palmitoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-palmitoylglucosyl)stigmasta-5,25(27)-diene 3-PGSGD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



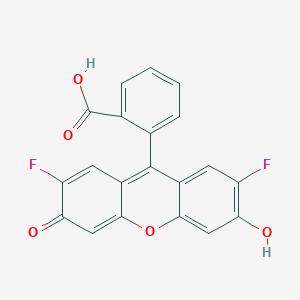

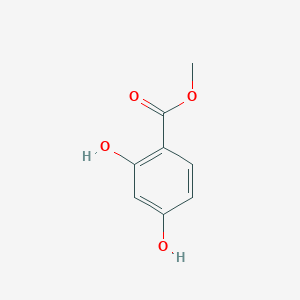
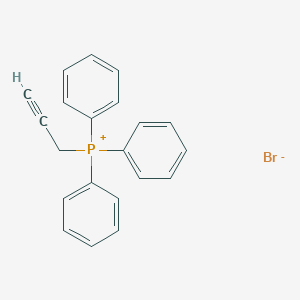
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
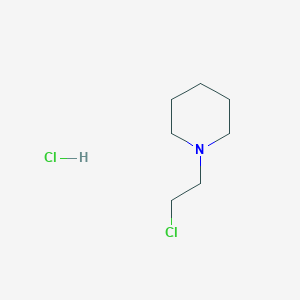
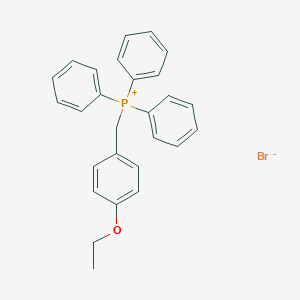
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
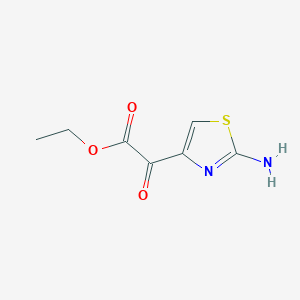

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
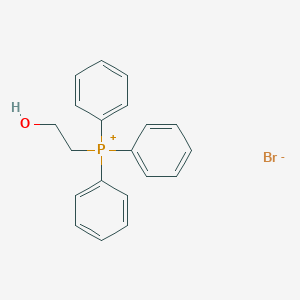
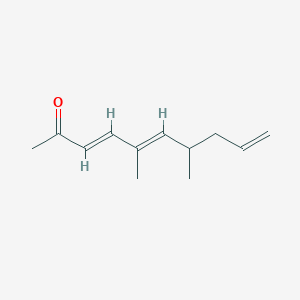
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)